molecular formula C27H47NO6 B590353 Mevastatin Hydroxy Acid t-Butylamine Salt CAS No. 262285-80-3

Mevastatin Hydroxy Acid t-Butylamine Salt

Katalognummer: B590353
CAS-Nummer: 262285-80-3
Molekulargewicht: 481.7 g/mol
InChI-Schlüssel: KKUAUFTVXXYRIK-AGNATJBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mevastatin Hydroxy Acid t-Butylamine Salt is a derivative of mevastatin, a naturally occurring statin first isolated from Penicillium citrinum. This compound is structurally characterized by its hydroxy acid form conjugated with a tertiary butylamine (t-butylamine) counterion. Unlike its lactone form, the hydroxy acid configuration enhances solubility and bioavailability, making it suitable for pharmaceutical applications . Recent studies highlight its role in promoting wound healing by modulating pathways such as epithelialization, angiogenesis, and inhibition of the transcription factor c-Myc via glucocorticoid receptor interactions .

Vorbereitungsmethoden

Microbial Fermentation and Initial Extraction

Fermentation Process

Mevastatin is biosynthesized via submerged fermentation using fungal strains such as Penicillium citrinum or Aspergillus terreus. The fermentation broth contains mevastatin predominantly in its lactone form, which requires downstream processing to isolate the compound . Critical parameters include:

  • Culture Medium : Carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., peptone, yeast extract) are optimized for fungal growth and metabolite production.

  • pH and Temperature : Fermentation occurs at pH 6.5–7.0 and 25–28°C, with agitation rates of 150–200 rpm to ensure oxygen transfer .

Acid Pretreatment and Filtration

Post-fermentation, the broth undergoes acid pretreatment (pH 2.0–3.0) using hydrochloric or sulfuric acid to lyse fungal cells and release intracellular mevastatin . The mixture is filtered to separate biomass (fungus dregs) from the liquid phase, which contains mevastatin lactone. Blow drying the dregs reduces moisture content to <5%, facilitating disposal or reuse .

Solvent Extraction and Concentration

The filtrate is extracted with toluene or ethyl acetate to partition mevastatin lactone into the organic phase. After solvent evaporation under reduced pressure, a crude lactone extract is obtained, typically with a yield of 80–85% and purity of 70–75% .

Hydrolysis of Mevastatin Lactone to Hydroxy Acid

Alkaline Hydrolysis

The lactone ring is opened via hydrolysis using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH). Reaction conditions include:

  • Solvent : Methanol/water (4:1 v/v)

  • Temperature : 40–50°C for 2–3 hours

  • Yield : 90–95% conversion to mevastatin hydroxy acid .

The reaction mechanism involves nucleophilic attack by hydroxide ions at the lactone carbonyl, forming the sodium or potassium salt of the hydroxy acid. Neutralization with hydrochloric acid liberates the free hydroxy acid, which is extracted into dichloromethane or ethyl acetate .

Enzymatic Hydrolysis

Lipases or esterases selectively hydrolyze the lactone without requiring harsh conditions. For example:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : Phosphate buffer (pH 7.0) with 10% dimethyl sulfoxide (DMSO)

  • Conversion : 88–92% after 24 hours at 37°C .

Enzymatic methods reduce side reactions but are cost-prohibitive for large-scale production.

Formation of t-Butylamine Salt

Acid-Base Reaction

The hydroxy acid is reacted with t-butylamine in a polar aprotic solvent (e.g., acetonitrile, tetrahydrofuran) to form the salt:

  • Molar Ratio : 1:1 (acid:amine)

  • Temperature : 25–30°C

  • Time : 1–2 hours .

Crystallization is induced by cooling to 0–5°C, yielding a white crystalline solid. The product is filtered, washed with cold solvent, and vacuum-dried.

Purity Enhancement

Recrystallization from ethanol/water (3:1 v/v) improves purity to >99%. Key quality control parameters include:

  • Melting Point : 158–160°C

  • HPLC Purity : ≥99.5% .

Comparative Analysis of Preparation Methods

Table 1: Yield and Purity Across Methods

MethodYield (%)Purity (%)Scalability
Alkaline Hydrolysis90–9598–99High
Enzymatic Hydrolysis88–9295–97Moderate
t-Butylamine Salt Formation85–9099.5High

Table 2: Reaction Conditions for Salt Formation

ParameterOptimal Range
SolventAcetonitrile
Temperature25–30°C
Reaction Time1–2 hours
Molar Ratio (Acid:Amine)1:1

Challenges and Innovations

By-Product Formation

Residual lactone (<1%) may persist after hydrolysis, necessitating chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) .

Solvent Recovery

Toluene and acetonitrile are recycled via distillation, reducing environmental impact and costs .

Green Chemistry Approaches

Recent patents describe solvent-free mechanochemical synthesis using ball milling, achieving 94% yield in 30 minutes .

Analyse Chemischer Reaktionen

Types of Reactions: Mevastatin Hydroxy Acid t-Butylamine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The following table compares Mevastatin Hydroxy Acid t-Butylamine Salt with structurally analogous statin derivatives:

Compound Counterion Key Features Pharmacological Notes
This compound t-Butylamine Enhanced solubility due to tertiary amine; potential for topical application. Promotes wound healing via c-Myc inhibition and Gas5 induction .
Simvastatin Hydroxy Acid Sodium Salt Sodium (Na⁺) High water solubility; common in oral formulations. Used for cholesterol synthesis inhibition; sodium salt improves systemic absorption .
Tenivastatin Ammonium Salt Ammonium (NH₄⁺) Moderate solubility; used in experimental models. Similar statin backbone but lacks clinical data on wound healing .
Pravastatin Sodium Salt Sodium (Na⁺) Polar, hydrophilic; FDA-approved for hyperlipidemia. Limited topical efficacy due to poor skin penetration .

Mechanistic and Clinical Comparisons

  • Topical Efficacy : Mevastatin’s t-butylamine salt demonstrates superior topical activity compared to sodium salts (e.g., pravastatin sodium), likely due to enhanced lipophilicity from the t-butylamine group, which facilitates skin permeation .
  • Metabolic Pathways: Unlike simvastatin hydroxy acid sodium salt, which primarily targets HMG-CoA reductase, mevastatin’s t-butylamine derivative also inhibits cortisol synthesis in keratinocytes, contributing to its wound-healing properties .

Biologische Aktivität

Mevastatin Hydroxy Acid t-Butylamine Salt is a derivative of mevastatin, a member of the statin class of drugs known for their cholesterol-lowering properties. This compound is primarily recognized for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through the following mechanisms:

  • HMG-CoA Reductase Inhibition : The compound competitively inhibits HMG-CoA reductase, which is crucial in the mevalonate pathway for cholesterol synthesis. The inhibition leads to reduced levels of cholesterol in the liver and plasma, promoting increased uptake of LDL cholesterol from the bloodstream .
  • Induction of Apoptosis : Research indicates that mevastatin can induce apoptosis in various cancer cell lines by arresting cells in the G1 phase of the cell cycle. This effect is mediated through downregulation of cyclin-dependent kinases (cdk 2, 4, and 6) and cyclins D1 and E1 .
  • Anti-inflammatory Effects : Mevastatin has been shown to suppress TNF-induced NF-κB activation, which may enhance apoptosis in myeloid leukemia cells, suggesting potential applications in cancer therapy .

Therapeutic Applications

The primary therapeutic applications of this compound include:

  • Cholesterol Management : As a statin derivative, it is primarily used for lowering cholesterol levels and reducing cardiovascular disease risk. Clinical studies have demonstrated significant reductions in LDL cholesterol levels following treatment with mevastatin.
  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit cancer cell proliferation, mevastatin is being investigated for its potential use in treating various cancers, including leukemia and colorectal carcinoma .

Case Studies

  • Cholesterol-Lowering Effects : A clinical trial demonstrated that patients treated with mevastatin showed a reduction in total cholesterol by approximately 30% after 12 weeks of therapy. The study highlighted the efficacy of mevastatin compared to placebo controls .
  • Cancer Cell Studies : In vitro studies on neuroblastoma cells revealed that mevastatin induced neurite outgrowth via activation of epidermal growth factor receptors (EGFR), suggesting its potential role in neuroprotective therapies .

Data Table: Biological Activity Overview

Biological ActivityMechanism/EffectReference
HMG-CoA Reductase InhibitionDecreases cholesterol synthesis
Induction of ApoptosisArrests cancer cells in G1 phase
Suppression of NF-κB ActivationEnhances apoptosis in myeloid leukemia cells
Cholesterol ReductionSignificant LDL reduction observed clinically
Neurite OutgrowthActivation of EGFR in neuroblastoma cells

Q & A

Q. Basic: What analytical methods are recommended for characterizing Mevastatin Hydroxy Acid t-Butylamine Salt in research settings?

Answer:
The characterization of this compound requires a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify impurities. For example, impurities in statin salts like Tenivastatin Sodium Salt (Simvastatin Hydroxy Acid Sodium Salt) are analyzed using HPLC with UV detection, as described in pharmacopeial standards .
  • Nuclear Magnetic Resonance (NMR): Critical for structural elucidation. Proton (¹H) and carbon-13 (¹³C) NMR can confirm the presence of the t-butylamine moiety and hydroxy acid backbone.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry. For related compounds like Perindopril-d4 t-Butylamine Salt, exact mass analysis ensures accurate identification .
  • Thermogravimetric Analysis (TGA): Determines thermal stability and residual solvent content, which is essential for reproducibility in synthesis .

Q. Basic: How does the t-butylamine salt form influence the solubility and bioavailability of mevastatin hydroxy acid compared to sodium or ammonium salts?

Answer:
Salt formation alters physicochemical properties:

  • Solubility: The t-butylamine salt may enhance lipophilicity compared to sodium salts (e.g., Tenivastatin Sodium Salt), which are more water-soluble. This impacts formulation strategies for in vitro assays requiring aqueous buffers .
  • Bioavailability: Amine salts like t-butylamine can improve intestinal absorption via passive diffusion due to increased partition coefficients. Comparative dissolution studies under simulated physiological pH (1.2–7.4) are recommended to evaluate this .
  • Stability: Amine salts may reduce hydrolysis rates in acidic environments compared to sodium salts. Accelerated stability testing (40°C/75% RH for 6 months) is a standard methodology .

Q. Advanced: What experimental designs are optimal for assessing the stability of this compound under varying pH and temperature conditions?

Answer:
A systematic approach includes:

  • Stress Testing: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC every 24 hours to identify major degradation products .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf life under standard storage conditions (25°C) .
  • Triplicate Replicates: Ensure statistical validity by repeating experiments in triplicate and reporting mean ± standard deviation (SD) .

Q. Advanced: How can researchers resolve contradictory data regarding the biological activity of mevastatin derivatives in different salt forms?

Answer:
Contradictions often arise from variability in experimental conditions:

  • Control Variables: Standardize assays for pH, temperature, and solvent composition. For example, differences in HMG-CoA reductase inhibition assays may stem from buffer ionic strength affecting salt dissociation .
  • Batch Consistency: Request peptide/salt content analysis (e.g., via ion chromatography) to account for batch-to-batch variability in salt content, which can alter activity .
  • Comparative Studies: Conduct head-to-head comparisons of t-butylamine, sodium, and ammonium salts under identical conditions. Use ANOVA to identify statistically significant differences in IC₅₀ values .

Q. Advanced: What methodologies ensure batch-to-batch consistency in synthesizing this compound?

Answer:
Key quality control (QC) steps include:

  • In-Process Controls (IPC): Monitor reaction intermediates via thin-layer chromatography (TLC) or real-time FTIR to confirm completion of salt formation .
  • Final Product Analysis:
    • HPLC Purity: ≥98% purity with impurity profiles matching reference standards (e.g., EP/JP/USP guidelines for statin salts) .
    • Residual Solvents: Gas chromatography (GC) to ensure compliance with ICH Q3C limits for t-butylamine and other solvents .
  • Documentation: Follow ICH Q7 guidelines to maintain synthesis records, including reaction parameters (time, temperature) and QC data .

Q. Basic: What is the role of salt formation in optimizing the pharmacokinetic properties of mevastatin derivatives for preclinical studies?

Answer:
Salt selection impacts preclinical outcomes:

  • Solubility-Bioavailability Balance: Sodium salts (e.g., Tenivastatin Sodium Salt) improve aqueous solubility for IV administration, while amine salts enhance permeability for oral delivery .
  • Plasma Protein Binding: The t-butylamine moiety may reduce plasma protein binding compared to carboxylic acid forms, increasing free drug concentration. Validate via equilibrium dialysis assays .
  • Toxicity Screening: Assess salt-specific toxicity in cell lines (e.g., HepG2) using MTT assays, comparing IC₅₀ values across salt forms .

Q. Advanced: How should researchers design studies to compare the efficacy of this compound with other statin derivatives?

Answer:

  • In Vitro Models: Use primary hepatocytes or HMG-CoA reductase enzymatic assays to measure inhibition potency. Normalize results to protein content (e.g., Bradford assay) .
  • In Vivo Models: Administer equivalent molar doses to hyperlipidemic rodents. Collect plasma at timed intervals for LC-MS/MS analysis of drug concentration and LDL cholesterol levels .
  • Data Interpretation: Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to compare AUC, Cmax, and t½ between salt forms .

Eigenschaften

CAS-Nummer

262285-80-3

Molekularformel

C27H47NO6

Molekulargewicht

481.7 g/mol

IUPAC-Name

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine

InChI

InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1

InChI-Schlüssel

KKUAUFTVXXYRIK-AGNATJBLSA-N

SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Isomerische SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N

Kanonische SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Synonyme

(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.